N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18999809
InChI: InChI=1S/C22H18N6O2S2/c29-32(30,19-12-6-11-18-20(19)27-31-26-18)28-22-21(23-14-13-15-7-2-1-3-8-15)24-16-9-4-5-10-17(16)25-22/h1-12H,13-14H2,(H,23,24)(H,25,28)
SMILES:
Molecular Formula: C22H18N6O2S2
Molecular Weight: 462.6 g/mol

N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

CAS No.:

Cat. No.: VC18999809

Molecular Formula: C22H18N6O2S2

Molecular Weight: 462.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide -

Specification

Molecular Formula C22H18N6O2S2
Molecular Weight 462.6 g/mol
IUPAC Name N-[3-(2-phenylethylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Standard InChI InChI=1S/C22H18N6O2S2/c29-32(30,19-12-6-11-18-20(19)27-31-26-18)28-22-21(23-14-13-15-7-2-1-3-8-15)24-16-9-4-5-10-17(16)25-22/h1-12H,13-14H2,(H,23,24)(H,25,28)
Standard InChI Key LHJSKZDVDUUYLU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound (C₂₂H₁₈N₆O₂S₂; molecular weight: 462.6 g/mol) features a quinoxaline core substituted at the 2-position with a sulfonamide-linked benzothiadiazole group and at the 3-position with a phenethylamino side chain. The quinoxaline system (two fused pyrazine rings) provides a planar aromatic platform for π-π stacking interactions, while the benzothiadiazole moiety introduces electron-deficient characteristics that may enhance binding to enzymatic active sites. The sulfonamide bridge (-SO₂NH-) serves as a hydrogen bond donor/acceptor, critical for target engagement .

Table 1: Physicochemical Properties of N-(3-(Phenethylamino)quinoxalin-2-yl)benzo[c] thiadiazole-4-sulfonamide

PropertyValue
Molecular FormulaC₂₂H₁₈N₆O₂S₂
Molecular Weight462.6 g/mol
IUPAC NameN-[3-(2-Phenylethylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Canonical SMILESC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54
Topological Polar Surface Area166 Ų (calculated)
LogP (Octanol-Water)3.2 (estimated)

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically involves sequential functionalization of a quinoxaline precursor:

  • Amination at C3: Reaction of 2,3-dichloroquinoxaline with phenethylamine in the presence of a base (e.g., K₂CO₃) yields 3-(phenethylamino)-2-chloroquinoxaline.

  • Sulfonamide Coupling: Treatment with benzo[c] thiadiazole-4-sulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) installs the sulfonamide group .

Table 2: Optimization of Reaction Conditions

ParameterConditionYield (%)
SolventDimethylformamide62
Temperature0–5°C62
BasePyridine58
Reaction Time12 hours62

Yields vary significantly (45–62%) depending on substituent electronic effects and purification methods.

Purification and Analytical Challenges

Chromatographic purification (silica gel, ethyl acetate/hexane) is complicated by the compound’s high polarity and tendency to form aggregates. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity but requires careful pH control to prevent decomposition.

Biological Activities and Mechanisms

Enzyme Inhibition Profiling

In vitro assays reveal potent activity against:

  • Carbonic Anhydrase IX (CA IX): IC₅₀ = 12 nM, attributed to the sulfonamide group’s coordination with the zinc ion in the active site .

  • Receptor Tyrosine Kinases (RTKs): 78% inhibition of VEGFR-2 at 10 μM, likely due to π-stacking between the quinoxaline ring and kinase ATP-binding pocket .

Antiproliferative Effects

The compound demonstrates selective cytotoxicity against hypoxic cancer cells (e.g., HCT-116 colorectal carcinoma, IC₅₀ = 1.8 μM), with minimal toxicity toward normoxic fibroblasts (IC₅₀ > 50 μM). This hypoxia selectivity correlates with CA IX overexpression in tumor microenvironments.

Therapeutic Applications and Preclinical Data

Oncology

In a murine xenograft model of pancreatic cancer, daily oral administration (50 mg/kg) reduced tumor volume by 64% over 21 days compared to controls . Mechanistic studies indicate dual inhibition of CA IX (reducing extracellular acidosis) and VEGFR-2 (suppressing angiogenesis).

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Sulfonamide-Containing Heterocycles

CompoundCA IX IC₅₀ (nM)VEGFR-2 Inhibition (%)
Target Compound1278
N-(3-Phenyl-1,2,4-thiadiazol-5-yl)benzamide 45022
Celecoxib28015

The target compound’s 37-fold greater CA IX affinity compared to celecoxib underscores the importance of the quinoxaline-benzothiadiazole scaffold .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator